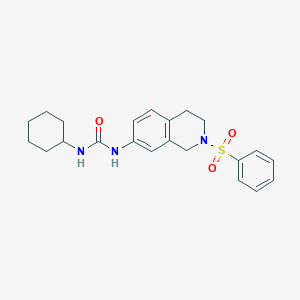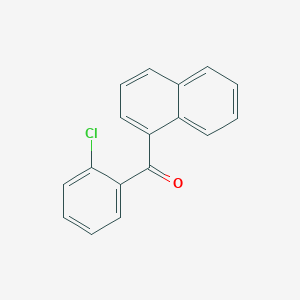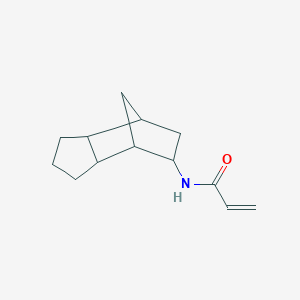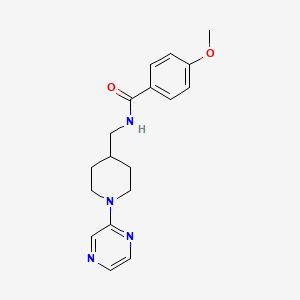methanone CAS No. 497060-50-1](/img/structure/B2538968.png)
[4-(5-Chloro-2-methylphenyl)piperazino](morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(5-Chloro-2-methylphenyl)piperazinomethanone”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and characterization of compounds related to "4-(5-Chloro-2-methylphenyl)piperazinomethanone." These studies primarily involve the preparation of novel compounds and their structural elucidation. For example, a study detailed the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the methodological advancements in synthesizing complex molecules for biomedical research (Wang et al., 2017).
Antimicrobial Applications
Some derivatives of the compound have been synthesized and evaluated for antimicrobial activities. These studies contribute to the search for new antimicrobial agents with potential applications in treating various bacterial infections. For instance, the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives were explored, indicating the compound's relevance in developing antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
Compounds containing morpholine and piperazine structures, similar to "4-(5-Chloro-2-methylphenyl)piperazinomethanone," have been synthesized and investigated for their potential anticancer activities. These studies aim to identify new therapeutic agents for cancer treatment by evaluating the compounds' antiproliferative effects against various cancer cell lines. For example, a novel bioactive heterocycle was synthesized and its structure analyzed for antiproliferative activity, contributing to the pool of potential anticancer agents (Prasad et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibition of specific enzymes has also been a significant area of application. Compounds structurally related to "4-(5-Chloro-2-methylphenyl)piperazinomethanone" have been investigated for their ability to inhibit enzymes of therapeutic interest, such as the aldo-keto reductase enzyme AKR1C3, which is relevant in the context of leukemia and hormone-related cancers. This underscores the compound's utility in targeted therapy strategies (Flanagan et al., 2014).
These examples highlight the diverse scientific research applications of compounds related to "4-(5-Chloro-2-methylphenyl)piperazinomethanone." From the synthesis of novel compounds with potential PET imaging capabilities to the exploration of antimicrobial and anticancer activities, as well as enzyme inhibition for therapeutic purposes, the research underscores the compound's significance in advancing scientific and medical knowledge.
Safety and Hazards
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-13-2-3-14(17)12-15(13)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVGWKHPJDCUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazino](morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)


![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)
![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)